molecular formula C8H10N2O B2675703 4-(Azetidin-3-yloxy)pyridine CAS No. 1251999-13-9

4-(Azetidin-3-yloxy)pyridine

Cat. No. B2675703
Key on ui cas rn: 1251999-13-9
M. Wt: 150.181
InChI Key: RLQYIYTUKIVZKO-UHFFFAOYSA-N
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Patent
US08716470B2

Procedure details

tert-Butyl 3-(pyridin-4-yloxy)azetidine-1-carboxylate (494 mg) was mixed with DCE (5 ml), and TFA (2 ml) was added thereto, followed by stirring at room temperature for 5 hours. The reaction mixture was concentrated under reduced pressure, and the obtained residue was purified by basic silica gel column chromatography (CHCl3/MeOH) to obtain 4-(azetidin-3-yloxy)pyridine (268 mg).
Quantity
494 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][C:4]([O:7][CH:8]2[CH2:11][N:10](C(OC(C)(C)C)=O)[CH2:9]2)=[CH:3][CH:2]=1.C(O)(C(F)(F)F)=O>ClCCCl>[NH:10]1[CH2:11][CH:8]([O:7][C:4]2[CH:5]=[CH:6][N:1]=[CH:2][CH:3]=2)[CH2:9]1

Inputs

Step One
Name
Quantity
494 mg
Type
reactant
Smiles
N1=CC=C(C=C1)OC1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
2 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
5 mL
Type
solvent
Smiles
ClCCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by basic silica gel column chromatography (CHCl3/MeOH)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
N1CC(C1)OC1=CC=NC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 268 mg
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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